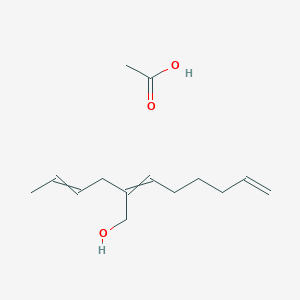
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol is an organic compound with a complex structure that includes both acetic acid and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-but-2-enylocta-2,7-dien-1-ol typically involves multi-step reactions starting from readily available materials. One common method involves the use of propargyl alcohol and paraformaldehyde in the presence of copper(I) iodide and diisopropylamine. The reaction mixture is heated to reflux for 24 hours, followed by cooling and extraction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-but-2-enylocta-2,7-dien-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the carbonyl oxygen is protonated, increasing its electrophilicity. This allows nucleophiles to attack, leading to the formation of tetrahedral intermediates and subsequent product formation .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simpler carboxylic acid with similar acidic properties.
2-buten-1-ol: An alcohol with a similar structure but lacking the acetic acid moiety.
Octa-2,7-dien-1-ol: An alcohol with a similar carbon chain but different functional groups.
Uniqueness
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol is unique due to its combination of acetic acid and alcohol functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
34057-65-3 |
|---|---|
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
acetic acid;2-but-2-enylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C12H20O.C2H4O2/c1-3-5-7-8-10-12(11-13)9-6-4-2;1-2(3)4/h3-4,6,10,13H,1,5,7-9,11H2,2H3;1H3,(H,3,4) |
Clave InChI |
CAEAJRGSCXOZGV-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC(=CCCCC=C)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
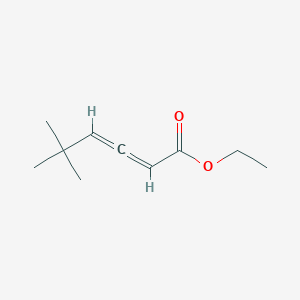

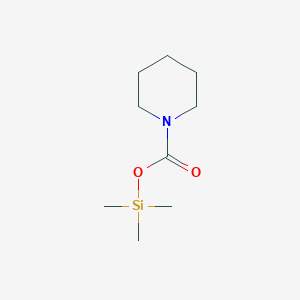

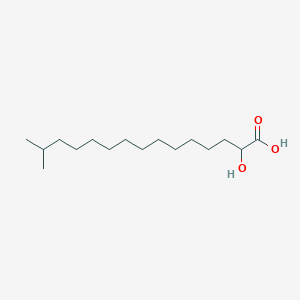

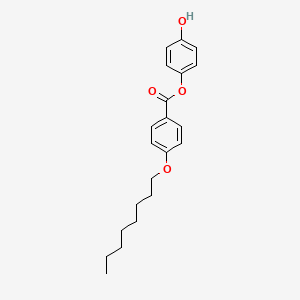
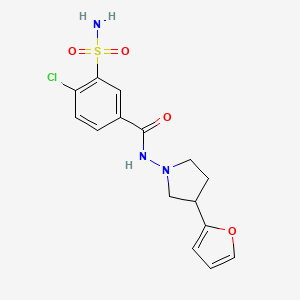
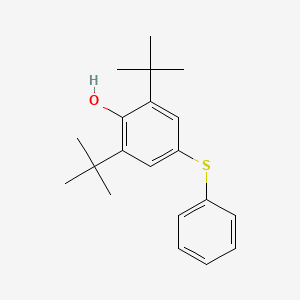
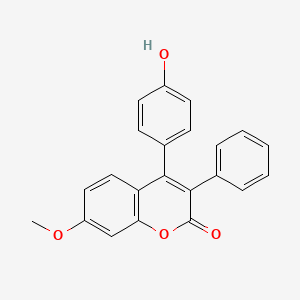

![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)

